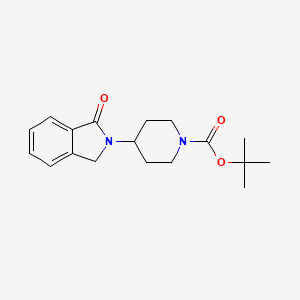

tert-Butyl 4-(1-oxoisoindolin-2-yl)piperidine-1-carboxylate

Vue d'ensemble

Description

Molecular Structure Analysis

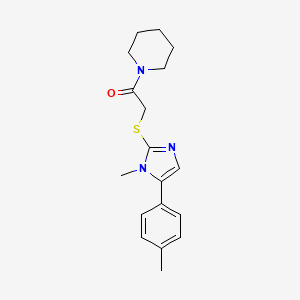

The molecular formula of ‘tert-Butyl 4-(1-oxoisoindolin-2-yl)piperidine-1-carboxylate’ is C18H24N2O3 . Its unique structure enables the synthesis of novel compounds for drug discovery and organic chemistry studies.Physical And Chemical Properties Analysis

The physical and chemical properties of ‘tert-Butyl 4-(1-oxoisoindolin-2-yl)piperidine-1-carboxylate’ include a molecular weight of 316.39 . Other properties such as melting point (114.0 to 118.0 °C), boiling point (492.8±35.0 °C, Predicted), and density (1.14±0.1 g/cm3, Predicted) are also reported .Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a key intermediate in synthesizing various biologically active compounds, including crizotinib, a medication used in cancer treatment (Kong et al., 2016).

Derivatives for Click Chemistry : Derivatives of tert-butyl 2-(1-oxoisoindolin-2-yl)acetate have been used in click chemistry, creating an array of N-isoindolinyl-1,2,3-triazolylalanine derivatives. These derivatives have potential applications in various fields, including drug development (Patil & Luzzio, 2017).

Key Intermediate for Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for small molecule anticancer drugs. Its synthesis and structure are significant in the development of novel antitumor inhibitors (Zhang et al., 2018).

Structural Studies in Crystallography : X-ray studies have been conducted on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, providing insights into its molecular packing and hydrogen bonding patterns. This is crucial for understanding the physical and chemical properties of such compounds (Didierjean et al., 2004).

Synthesis of Piperidine Derivatives : Piperidine derivatives synthesized from tert-butyl 4-oxopiperidine-1-carboxylate are promising synthons for diverse piperidine derivatives, which are significant in pharmaceutical chemistry (Moskalenko & Boev, 2014).

Asymmetric Synthesis of Pharmacologically Active Compounds : An efficient and practical asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a useful intermediate for nociceptin antagonists, has been developed, highlighting the compound's importance in the synthesis of pharmacologically active molecules (Jona et al., 2009).

Propriétés

IUPAC Name |

tert-butyl 4-(3-oxo-1H-isoindol-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-18(2,3)23-17(22)19-10-8-14(9-11-19)20-12-13-6-4-5-7-15(13)16(20)21/h4-7,14H,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQGVDJPYOAFHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(1-oxoisoindolin-2-yl)piperidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Morpholin-4-yl)-2-oxo-1-phenylethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2417764.png)

![(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2417765.png)

![Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate 2-chloro-2,2-difluoroacetate](/img/structure/B2417766.png)

![2-ethyl-4-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2417768.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2417769.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2417770.png)

![1-(2-Methylphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2417771.png)

![N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide](/img/structure/B2417776.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2417781.png)

![9-(2-methoxyphenethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2417784.png)